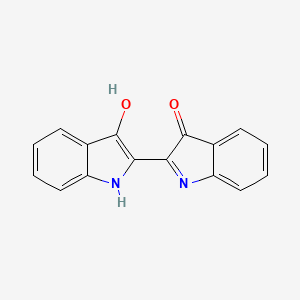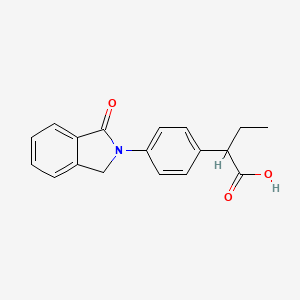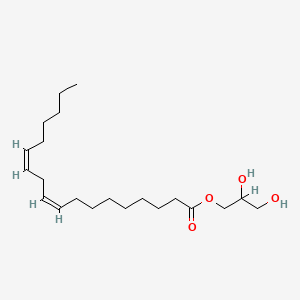
Inosine
Vue d'ensemble
Description
L'inosine est un nucléoside purique naturel formé lorsque l'hypoxanthine est liée à un cycle ribose par une liaison β-N9-glycosidique . Elle a été découverte pour la première fois en 1965 lors de l'analyse de la RNA transférase . L'this compound se trouve généralement dans les ARN de transfert (ARNt) et joue un rôle crucial dans la bonne traduction du code génétique dans les paires de bases vacillantes . C'est également un intermédiaire dans le métabolisme des purines et ses propriétés neuroprotectrices potentielles ont été étudiées .
Applications De Recherche Scientifique
Inosine has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of various purine derivatives.
Medicine: this compound has been studied for its potential neuroprotective effects, particularly in spinal cord injury and stroke.
Mécanisme D'action
Target of Action
Inosine is a purine nucleoside that has hypoxanthine linked by the N9 nitrogen to the C1 carbon of ribose . It is an intermediate in the degradation of purines and purine nucleosides to uric acid and in pathways of purine salvage . This compound is designed to interact with the NGFB protein, which plays a crucial role in various physiological processes .
Mode of Action
This compound has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats . The mechanism of this action is unclear. Possibilities include serving as an agonist of a nerve growth factor-activated protein kinase (N-Kinase), conversion to cyclic nucleotides that enable advancing nerve endings to overcome the inhibitory effects of myelin, stimulation of differentiation in rat sympathetic neurons, augmentation of nerve growth factor-induced neuritogenesis and promotion of the survival of astrocytes .
Biochemical Pathways
This compound is formed by the breakdown (deamination) of adenosine both intracellularly and extracellularly; it also generated by the action of 5′-nucleotidase on this compound monophosphate (IMP) . This compound can be metabolized into hypoxanthine, xanthine, and uric acid . This compound functions are mediated in receptor-dependent or–independent manners. The receptor-mediated function of this compound is thought to be related to adenosine receptor family members including A 1, A 2A, A 2B, and A 3 G-protein coupled receptors .
Pharmacokinetics
It is known that cell membrane transport of this compound is mediated by equilibrative and concentrative nucleoside transporters .
Result of Action
This compound may have neuroprotective, cardioprotective, anti-inflammatory, and immunomodulatory activities . It has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats . This compound is an effective treatment for various viral infections through pleiotropic immunomodulatory roles including T-cell activation and proinflammatory cytokine-mediated functions .
Action Environment
Recent studies have revealed that this compound is also produced by several species found in the gut microbiome and modulates host immune and inflammatory functions . This suggests that the gut microbiota can impact the action, efficacy, and stability of this compound in a context-dependent manner .
Analyse Biochimique
Biochemical Properties
Inosine is involved in several biochemical reactions, primarily in purine metabolism. It is an intermediate in the degradation of adenosine to uric acid. This compound monophosphate dehydrogenase (IMPDH) catalyzes the conversion of this compound monophosphate to xanthosine monophosphate, a key step in guanine nucleotide biosynthesis . This compound also interacts with adenosine deaminases, which convert adenosine to this compound through deamination . These interactions are crucial for maintaining the balance of purine nucleotides within the cell.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It has been shown to enhance mitochondrial respiration in tumor cells by inducing Rag GTPases and promoting the synthesis of tricarboxylic acid (TCA) cycle enzymes . This compound also influences immune cells, where it acts as an immunostimulatory metabolite produced by gut microbiota, enhancing the efficacy of anticancer immunotherapy . Additionally, this compound has neuroprotective properties, promoting axonal regrowth and neuronal survival after injury .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to purinergic receptors, such as adenosine A2A receptors, modulating immune responses and enhancing mitochondrial function . This compound also participates in RNA editing, where adenosine deaminases convert adenosine to this compound in RNA molecules, affecting gene expression and RNA stability . Furthermore, this compound monophosphate dehydrogenase plays a critical role in guanine nucleotide biosynthesis, influencing cellular proliferation and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under physiological conditions but can degrade into hypoxanthine and ribose over extended periods . Long-term studies have shown that this compound supplementation can lead to sustained neuroprotective effects, promoting neuronal survival and axonal regrowth over weeks to months . In cancer research, this compound’s impact on mitochondrial function and immune modulation has been observed to persist over several days to weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to enhance neuronal survival and promote axonal regrowth in rodent models of brain injury . In contrast, high doses of this compound can lead to adverse effects, such as increased uric acid levels and potential kidney damage . In cancer models, this compound supplementation has been found to improve the efficacy of immunotherapy at specific dosages, with higher doses potentially leading to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including purine metabolism and the pentose phosphate pathway. It is a key intermediate in the degradation of adenosine to uric acid, catalyzed by adenosine deaminase . This compound is also converted to hypoxanthine by purine nucleoside phosphorylase, which is further metabolized to xanthine and uric acid . Additionally, this compound can be phosphorylated to this compound monophosphate, entering the purine nucleotide cycle and contributing to nucleotide biosynthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific nucleoside transporters. The equilibrative nucleoside transporter 1 (ENT1) facilitates the uptake of this compound into cells . Once inside the cell, this compound can be phosphorylated to this compound monophosphate or deaminated to hypoxanthine. This compound’s distribution within tissues is influenced by its interactions with purinergic receptors and its role in purine metabolism .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it participates in purine metabolism and RNA editing. This compound-containing RNAs are found in both the nucleus and cytoplasm, with specific localization patterns depending on the type of RNA and the extent of editing . This compound’s role in RNA editing can influence its localization, as edited RNAs may be retained in the nucleus or transported to the cytoplasm for translation .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : L'inosine peut être synthétisée en ajoutant de l'this compound dans une solution aqueuse d'hydroxyde de sodium pour obtenir une solution aqueuse d'this compound. Cette solution est ensuite mélangée avec du chlorure de sodium, de la glycine et du benzoate de sodium. Le charbon actif est ajouté, agité, filtré et dilué avec de l'eau pour injection. Le pH de la solution est ajusté à 7-8 .
Méthodes de production industrielle : La production industrielle de l'this compound implique des étapes similaires à la voie synthétique. Le procédé garantit que l'injection reste stable et évite le jaunissement de la solution en ajoutant de petites quantités de glycine et de benzoate de sodium comme agents auxiliaires .
Analyse Des Réactions Chimiques
Types de réactions : L'inosine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. L'une des réactions clés est la conversion de l'adénine en adénosine ou en this compound monophosphate (IMP), qui est ensuite convertie en this compound .
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent la purine nucléoside phosphorylase, qui interconvertit l'this compound et l'hypoxanthine . Les conditions de ces réactions impliquent généralement des processus enzymatiques.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent l'this compound monophosphate (IMP) et la xanthosine monophosphate, qui sont des intermédiaires clés dans le métabolisme des purines .
4. Applications de la recherche scientifique
L'this compound a un large éventail d'applications de recherche scientifique :
Chimie : L'this compound est utilisée comme précurseur dans la synthèse de divers dérivés de la purine.
Médecine : L'this compound a été étudiée pour ses effets neuroprotecteurs potentiels, en particulier dans les lésions de la moelle épinière et les accidents vasculaires cérébraux.
5. Mécanisme d'action
L'this compound exerce ses effets par le biais de diverses cibles et voies moléculaires. Elle a de puissants effets promoteurs des axones, pouvant servir d'agoniste de la protéine kinase activée par le facteur de croissance nerveuse (N-kinase). Elle peut également être convertie en nucléotides cycliques qui permettent aux extrémités nerveuses avancées de surmonter les effets inhibiteurs de la myéline . De plus, l'this compound stimule la différenciation des neurones sympathiques de rat et favorise la survie des astrocytes .
Composés similaires :
Adénosine : Comme l'this compound, l'adénosine est un nucléoside qui joue un rôle dans le transfert d'énergie et la transduction du signal.
Guanosine : Un autre nucléoside purique impliqué dans la synthèse de l'ARN et de l'ADN.
Xanthosine : Un nucléoside qui est un intermédiaire dans le métabolisme des purines.
Unicité de l'this compound : L'this compound est unique en raison de son rôle dans l'édition de l'ARN et de ses propriétés neuroprotectrices potentielles. Contrairement à l'adénosine et à la guanosine, l'this compound peut s'apparier avec l'adénine, la cytosine et l'uracile, offrant une plus grande flexibilité dans l'appariement des bases .
Comparaison Avec Des Composés Similaires
Adenosine: Similar to inosine, adenosine is a nucleoside that plays a role in energy transfer and signal transduction.
Guanosine: Another purine nucleoside involved in RNA and DNA synthesis.
Xanthosine: A nucleoside that is an intermediate in purine metabolism.
Uniqueness of this compound: this compound is unique due to its role in RNA editing and its potential neuroprotective properties. Unlike adenosine and guanosine, this compound can pair with adenine, cytosine, and uracil, providing greater flexibility in base pairing .
Propriétés
Key on ui mechanism of action |
Inosine has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats. The mechanism of this action is unclear. Possibilities include serving as an agonist of a nerve growth factor-activated protein kinase (N-Kinase), conversion to cyclic nucleotides that enable advancing nerve endings to overcome the inhibitory effects of myelin, stimulation of differentiation in rat sympathetic neurons, augmentation of nerve growth factor-induced neuritogenesis and promotion of the survival of astrocytes, among others. The mechanism of inosine's possible cardioprotective effect is similarly unclear. Inosine has been reported to have a positive inotropic effect and also to have mild coronary vasodilation activity. Exogenous inosine may contribute to the high-energy phosphate pool of cardiac muscle cells and favorably affect bioenergetics generally. Inosine has also been reported to enhance the myocardial uptake of carbohydrates relative to free fatty acids as well as glycolysis. In cell culture studies, inosine has been found to inhibit the production, in immunostimulated macrophages and spleen cells, of the proinflammatory cytokines, tumor necrosis factor (TNF)-alpha, interleukin (IL)-1, interleukin (IL)-12, macrophage-inflammatory protein-1 alpha and interferon (IFN)-gamma. It also suppressed proinflammatory cytokine production and mortality in a mouse endotoxemic model. These actions might account for the possible immunomodulatory, anti-inflammatory and anti-ischemic actions of inosine. |
|---|---|
Numéro CAS |
58-63-9 |
Formule moléculaire |
C10H12N4O5 |
Poids moléculaire |
268.23 g/mol |
Nom IUPAC |
9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10?/m1/s1 |
Clé InChI |
UGQMRVRMYYASKQ-VTHZCTBJSA-N |
SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
SMILES isomérique |
C1=NC2=C(C(=O)N1)N=CN2C3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Apparence |
Solid powder |
melting_point |
218 °C |
Description physique |
White crystalline solid; [Sigma-Aldrich MSDS] Solid |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
40.2 [ug/mL] (The mean of the results at pH 7.4) 15.8 mg/mL |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Inosine; NSC 20262; NSC-20262; NSC20262 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of inosine?
A1: this compound has the molecular formula C10H12N4O5 and a molecular weight of 268.23 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A: Yes, ultraviolet resonance Raman spectroscopy has been used to characterize the vibrational modes of this compound and its deuterated species. [] This technique helps understand the structural features of this compound in different environments, including aqueous solutions and RNA strands.
Q3: How does this compound exert its effects in biological systems?
A: this compound interacts with various targets in the body, including enzymes, receptors, and nucleic acids. One prominent mechanism involves its role in purine metabolism, where it can be phosphorylated to this compound monophosphate (IMP). [] IMP is a key intermediate in the biosynthesis of purine nucleotides, which are essential for energy metabolism, nucleic acid synthesis, and cellular signaling.
Q4: Does this compound interact with any specific receptors?
A: Research suggests that this compound can activate the adenosine A2A receptor (A2AR). [] This interaction has been linked to its neuroprotective effects in models of Huntington's disease.
Q5: What is the role of this compound in A-to-I RNA editing?
A: A-to-I RNA editing is a process where adenosine (A) is converted to this compound (I) in RNA molecules. This process can alter the information content of RNA, leading to changes in protein sequence or function. Enzymes like Endonuclease V play a crucial role in the recognition and cleavage of this compound-containing RNA, contributing to the regulation of A-to-I editing. [, ]
Q6: How does this compound affect cancer cells?
A: Recent research suggests that this compound can inhibit the ubiquitin-activating enzyme UBA6 in tumor cells. [] This inhibition leads to increased tumor immunogenicity, making cancer cells more susceptible to immune-mediated killing. This compound has been shown to enhance the efficacy of immune checkpoint blockade therapy in mouse models. [, ]
Q7: What are the potential therapeutic applications of this compound?
A7: this compound has been investigated for its potential in various therapeutic areas, including:
- Neurodegenerative Diseases: this compound exhibits neuroprotective effects in animal models of Huntington's disease, potentially by activating the A2AR/BDNF/TrKB/ERK/CREB signaling pathway. []
- Cancer Immunotherapy: this compound shows promise as an adjuvant therapy to enhance the efficacy of immune checkpoint blockade in certain cancers. [, ]
- Viral Infections: this compound pranobex, a salt form of this compound, has been studied for its potential antiviral effects, particularly against human papillomavirus (HPV). [, ]
- Blood Preservation: this compound has been explored as a potential additive in blood preservation solutions to maintain red blood cell viability and function during storage. [, ]
Q8: Are there any agricultural applications of this compound?
A: Research indicates that this compound can stimulate the germination of spores in certain bacteria, such as Bacillus cereus. [] This finding suggests potential applications in agriculture, particularly in understanding and controlling bacterial spore germination in soil and plant systems.
Q9: Can this compound be used in the laboratory setting?
A9: Yes, this compound is a valuable tool in various research areas:
- Molecular Biology: this compound is often incorporated into degenerate oligonucleotide primers for PCR amplification of DNA. Its ability to pair with multiple bases makes it useful for amplifying sequences with unknown or variable regions. []
- Parasitology: this compound and its derivatives, like this compound-arginine salt, can be used to activate actinospores of myxozoan parasites in vitro. [] This activation is crucial for studying the life cycle and host-parasite interactions of these important fish pathogens.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















